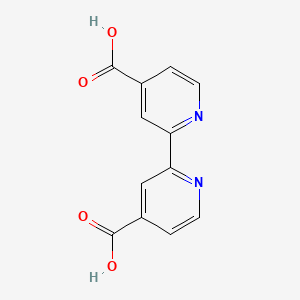

3,3'-Azodibenzoic Acid

Overview

Description

Synthesis Analysis

The synthesis of 3,3'-Azodibenzoic Acid and its derivatives often involves reactions that produce azo-molecules, utilizing intermediates and final products confirmed through spectroscopic methods such as IR and 1H NMR, alongside mass spectrometry and elemental analysis. For example, 2, 2′-Bis(tetradecyloxy)-4,4′-azodibenzoic acid was synthesized from 3-hydroxy-4-nitrobenzoic acid and 1-bromodecane, highlighting the diverse synthetic routes available for producing azo derivatives (An Shi-yan, 2005).

Molecular Structure Analysis

The molecular structure of 3,3'-Azodibenzoic Acid derivatives has been extensively studied, particularly in the formation of coordination polymers where these compounds act as linking ligands. For instance, coordination polymers constructed from various polynuclear clusters spaced by 2,2'-azodibenzoic acid exhibit distinct fluorescent properties and are characterized by complex three-dimensional networks, demonstrating the compound’s versatility in forming diverse structural motifs (Lei-Lei Liu et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 3,3'-Azodibenzoic Acid allows for the formation of various metal-organic frameworks (MOFs) and coordination polymers, demonstrating a range of properties from photodegradation to luminescence. The compound's ability to form coordination polymers with metals such as cadmium and manganese under different conditions showcases its flexibility and utility in materials science (Lei Zhang et al., 2015).

Physical Properties Analysis

Physical properties such as thermal stability and solid-state fluorescence of 3,3'-Azodibenzoic Acid derivatives are critical for their applications in materials science. The synthesis and structure-property relationships of these compounds, particularly in coordination polymers, highlight their potential for use in optoelectronic devices and sensors (Ya-Qiang Zhong et al., 2015).

Scientific Research Applications

1. Crystal Growth Modifier

- Application Summary: 3,3’-Azodibenzoic Acid is used as a light-switchable crystal growth modifier of calcite. The molecule can be switched to the cis isomer by UV irradiation, which is a significantly less effective crystal growth inhibitor than the trans isomer .

- Methods of Application: The trans isomer is preferentially absorbed onto the crystal surface, which is consistent with its greater efficacy as an inhibitor .

- Results or Outcomes: Extended irradiation degrades the inhibitor such that it is irreversibly switched off .

2. Component in Metal-Organic Frameworks

- Application Summary: 3,3’-Azodibenzoic Acid is used in the synthesis of a new three-dimensional interpenetrated Cd (II)-organic framework .

- Methods of Application: The Cd (II) ions are connected by the bimb ligands, resulting in two-dimensional (4,4) layers, which are further pillared by the azdc (2-) ligands .

- Results or Outcomes: The new three-dimensional interpenetrated Cd (II)-organic framework with 3,3’-azodibenzoic acid and 1,4-bis (1H-imidazol-1-yl)butane shows promising thermal stability and solid-state fluorescence properties .

3. Component in Hydrogels

- Application Summary: 3,3’-Azodibenzoic Acid is used in the preparation of PVA/azo composites, which are light-induced water swelling/shrinking recovery hydrogels .

- Methods of Application: PVA solution was obtained by dissolving PVA powder into DMSO at 80 °C for about 4 h. Into the solution was added 3,3’-Azodibenzoic Acid. When the acid was dissolved completely, DCC and DMAP were added .

4. Synthesis of Coordination Polymers

- Application Summary: 3,3’-Azodibenzoic Acid is used in the synthesis of coordination polymers. These polymers are constructed by linking metal ions with azodibenzoate anions .

- Methods of Application: The synthesis involves the combination of 3,3’-Azodibenzoic Acid with a variety of metal ions and co-ligands .

- Results or Outcomes: Twelve new coordination polymers have been obtained. Their crystal structures have been elucidated using single crystal X-ray diffraction analysis .

5. Component in Silver Coordination Polymers

- Application Summary: 3,3’-Azodibenzoic Acid is used in the preparation of silver coordination polymers .

- Methods of Application: The synthesis involves solvothermal reactions of Ag+ with 3,3’-Azodibenzoic Acid .

- Results or Outcomes: The resulting coordination polymers feature “Ag···Ag” subunits .

6. Component in Three-Dimensional Interpenetrated Metal-Organic Frameworks

- Application Summary: 3,3’-Azodibenzoic Acid is used in the synthesis of a new three-dimensional interpenetrated metal-organic framework .

- Methods of Application: The synthesis involves the combination of 3,3’-Azodibenzoic Acid with 1,4-bis (1H-imidazol-1-yl)butane .

- Results or Outcomes: The resulting framework shows promising thermal stability and solid-state fluorescence properties .

7. Synthesis of Three-Dimensional Interpenetrated Metal-Organic Frameworks

- Application Summary: 3,3’-Azodibenzoic Acid is used in the synthesis of a new three-dimensional interpenetrated metal-organic framework .

- Methods of Application: The synthesis involves the combination of 3,3’-Azodibenzoic Acid with 1,4-bis (1H-imidazol-1-yl)butane .

- Results or Outcomes: The resulting framework shows promising thermal stability and solid-state fluorescence properties .

8. Construction of Coordination Polymers

- Application Summary: 3,3’-Azodibenzoic Acid is used in the construction of coordination polymers by linking metal ions with azodibenzoate anions .

- Methods of Application: The construction involves the combination of 3,3’-Azodibenzoic Acid with a variety of metal ions and co-ligands .

- Results or Outcomes: Twelve new coordination polymers have been obtained. Their crystal structures have been elucidated using single crystal X-ray diffraction analysis .

9. Component in Silver Coordination Polymers

Safety And Hazards

The safety data sheet for 3,3’-Azodibenzoic Acid indicates that it can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautions should be taken to avoid breathing dust, gas, or vapors, and contact with skin and eyes .

Future Directions

properties

IUPAC Name |

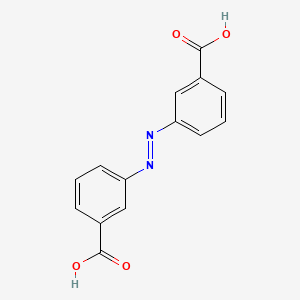

3-[(3-carboxyphenyl)diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-13(18)9-3-1-5-11(7-9)15-16-12-6-2-4-10(8-12)14(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVIXYABUQQSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342041 | |

| Record name | 3,3'-Azodibenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Azodibenzoic Acid | |

CAS RN |

621-18-1 | |

| Record name | 3,3'-Azodibenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azobenzene-3,3'-dicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.